![molecular formula C18H16ClN3O2S2 B610867 N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide CAS No. 1255099-06-9](/img/structure/B610867.png)
N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKLB-163 is an anticancer agent. It acts by downregulating RhoGDI, activating JNK-1 signaling pathway and caspase-3, and reducing phosphorylated Akt and p44/42 MAPK.
Scientific Research Applications
Antimicrobial Activity
- Synthesis of Novel Benzothiazolyl-Amide Derivatives for Antimicrobial Activities : A study conducted by Özdemir et al. (2011) focused on synthesizing benzothiazolyl-amide derivatives and investigating their antimicrobial activities. These compounds were tested against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results showed that the tested compounds were inactive against these organisms, suggesting a limited antimicrobial efficacy for this specific class of benzothiazole derivatives (Özdemir et al., 2011).
Anticancer Activity
- Synthesis and Evaluation of Antitumor Activity of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their potential antitumor activity. These compounds were tested in vitro against human tumor cell lines, and some showed considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
- Study of 4-Thiazolidinones Containing Benzothiazole Moiety for Antitumor Screening : Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety. The compounds were tested in vitro against various cancer cell lines, including leukemia, melanoma, and lung cancer. The study found that some compounds exhibited significant anticancer activity (Havrylyuk et al., 2010).
Analgesic Activity
- Analgesic Properties of Acetamide Derivatives : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities. The compounds were tested for their effectiveness against various nociceptive stimuli, and significant analgesic properties were observed in some of the derivatives (Kaplancıklı et al., 2012).
Anticonvulsant Activity
- Anticonvulsant Evaluation of Indoline Derivatives : A study by Nath et al. (2021) focused on the synthesis of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. These compounds were evaluated for anticonvulsant activities, with some showing significant efficacy (Nath et al., 2021).
Miscellaneous Activities
Synthesis of Schiff Base Derivatives for Antibacterial Effects : Research by Maru et al. (2015) involved synthesizing novel biological active compounds, including benzothiazole derivatives, and examining their antibacterial effects. These compounds showed varying degrees of antibacterial activity (Maru et al., 2015).
Synthesis and Photovoltaic Efficiency Modeling : A study by Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and analyzed their photochemical and thermochemical properties for potential use in dye-sensitized solar cells. This research indicates the diverse applications of benzothiazole derivatives beyond medicinal uses (Mary et al., 2020).
properties
CAS RN |
1255099-06-9 |
|---|---|
Molecular Formula |
C18H16ClN3O2S2 |
Molecular Weight |
405.91 |
IUPAC Name |
2-[[6-[(2-Chloroacetyl)amino]-2-benzothiazolyl]thio]-N-(phenylmethyl)-acetamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23) |
InChI Key |
BYIJUMAHXVZITK-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CC=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SKLB-163; SKLB 163; SKLB163; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





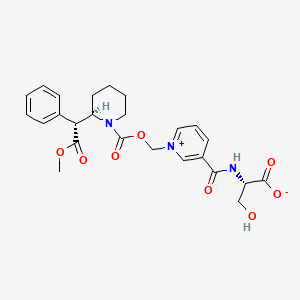
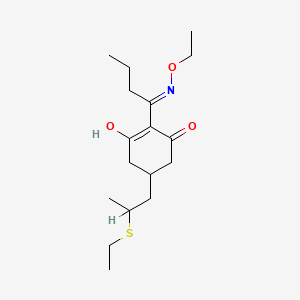

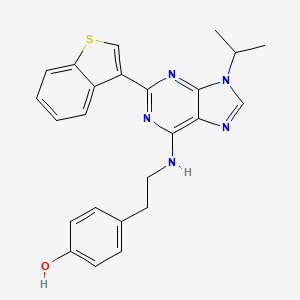
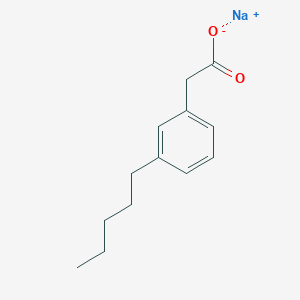
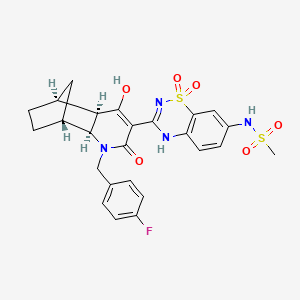
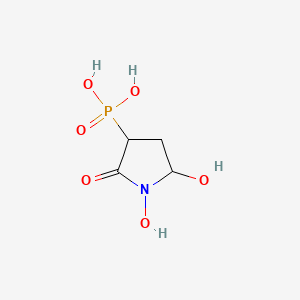
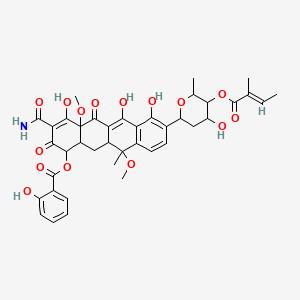
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)